

BPR1J-097 for FLT3-ITD Positive Acute Myeloid Leukemia: A Technical Guide

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Compound of Interest		
Compound Name:	BPR1J-097	
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Abstract

Activating mutations of the Fms-like tyrosine kinase 3 (FLT3) receptor, particularly internal tandem duplications (FLT3-ITD), are significant drivers in the pathogenesis of acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][2] This has led to the development of targeted therapeutic agents, including potent FLT3 kinase inhibitors. **BPR1J-097** is a novel, small-molecule inhibitor of FLT3 that has demonstrated significant anti-leukemic activity in preclinical models of FLT3-ITD positive AML.[1][3] This technical guide provides an in-depth overview of **BPR1J-097**, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols for its evaluation, intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction to BPR1J-097

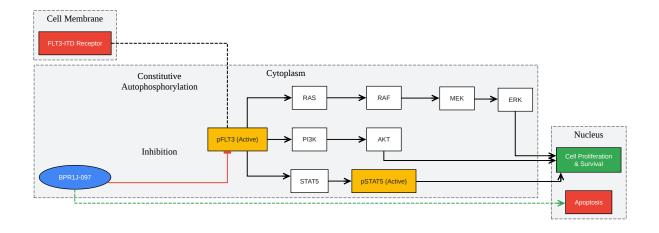
BPR1J-097 is a novel sulphonamide-containing compound identified as a potent inhibitor of FLT3 kinase activity.[3] It has shown promise in preclinical studies for its ability to selectively target and inhibit the constitutively activated FLT3-ITD receptor, thereby inducing apoptosis and inhibiting the proliferation of AML cells dependent on this signaling pathway.[1][3] Its favorable pharmacokinetic properties and in vivo anti-tumor activity suggest its potential for further clinical development in the treatment of FLT3-ITD positive AML.[2][3]

Mechanism of Action and Signaling Pathway



The FLT3-ITD mutation leads to ligand-independent dimerization and constitutive activation of the FLT3 receptor tyrosine kinase.[4] This aberrant activation drives downstream signaling pathways, primarily the PI3K/AKT, RAS/RAF/MAPK, and JAK/STAT pathways, which are crucial for the proliferation and survival of leukemic cells.[5][6] A key downstream effector of FLT3-ITD signaling is the Signal Transducer and Activator of Transcription 5 (STAT5), which plays a pivotal role in leukemic cell expansion and survival.[3][4]

BPR1J-097 exerts its therapeutic effect by directly inhibiting the kinase activity of FLT3.[3] This inhibition blocks the autophosphorylation of the FLT3 receptor and the subsequent phosphorylation and activation of downstream signaling molecules like STAT5.[1][3] The blockade of these critical survival signals ultimately leads to the induction of apoptosis in FLT3-ITD positive AML cells.[2][3]



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Caption: BPR1J-097 Inhibition of FLT3-ITD Signaling Pathway.



Quantitative Preclinical Data

The preclinical activity of **BPR1J-097** has been evaluated through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of BPR1J-097

Kinase Target	IC50 (nM)	
FLT3 (Wild-Type)	11 ± 7	
FLT1 (VEGFR1)	>1000	
KDR (VEGFR2)	>1000	
Aurora A	340	
Aurora B	876	
Data compiled from Lin et al., 2012.[3][7]		

Table 2: In Vitro Anti-proliferative Activity of BPR1J-097

in AML Cell Lines

Cell Line	FLT3 Status	GC ₅₀ (nM)
MOLM-13	FLT3-ITD	21 ± 7
MV4-11	FLT3-ITD	46 ± 14
RS4;11	FLT3-Independent	>1000
U937	FLT3-Independent	>1000
K562	FLT3-Independent	>1000
GC ₅₀ (50% growth inhibition concentration) values are presented as mean ± standard deviation. Data from Lin et al., 2012.[2][3]		



Table 3: In Vivo Efficacy of BPR1J-097 in a MOLM-13

Xenograft Model

Treatment Group	Dosage	Tumor Growth Inhibition
Vehicle Control	-	-
BPR1J-097	25 mg/kg	Significant
BPR1J-097	50 mg/kg	Pronounced, with tumor regression
The study reported dose-		

dependent tumor growth inhibition and regression.[1][3] A related compound, BPR1J-340, showed superior in vivo efficacy with a higher complete response rate at a lower dose compared to BPR1J-097.[8]

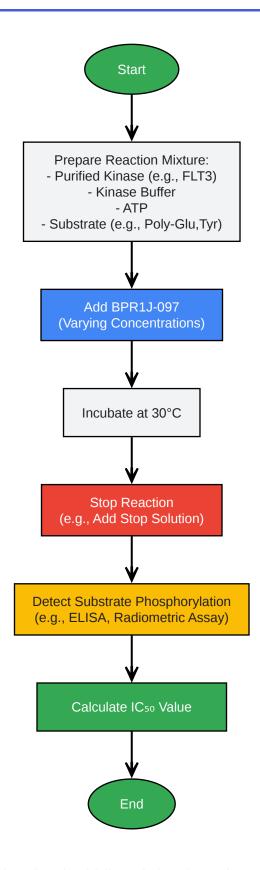
Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of **BPR1J-097** on the enzymatic activity of purified kinases.





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Caption: Workflow for an In Vitro Kinase Inhibition Assay.



Protocol:

- Reaction Setup: In a 96-well plate, combine the purified recombinant FLT3 kinase domain with a kinase reaction buffer containing ATP and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
- Inhibitor Addition: Add serial dilutions of BPR1J-097 to the reaction wells. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 30-60 minutes) to allow for the kinase reaction to proceed.
- Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer).
- Detection: Quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as an ELISA-based assay with a phospho-specific antibody or a radiometric assay measuring the incorporation of ³²P-ATP.
- Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the BPR1J-097 concentration and determine the IC₅₀ value using a non-linear regression model.

Cell Proliferation Assay (MTS Assay)

This assay measures the effect of **BPR1J-097** on the viability and proliferation of AML cell lines.

Protocol:

- Cell Seeding: Seed AML cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of approximately 10,000 cells per well and allow them to adhere or stabilize overnight.
- Compound Treatment: Treat the cells with a range of concentrations of BPR1J-097 for a specified duration (e.g., 72 hours).
- MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours.

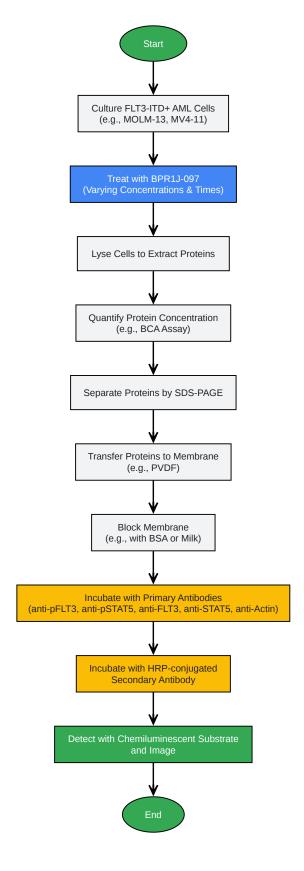


- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
 The absorbance is directly proportional to the number of viable cells.
- Data Analysis: Calculate the percentage of growth inhibition relative to vehicle-treated control cells and determine the GC₅₀ (50% growth inhibition concentration) value.

Western Blot Analysis for Phospho-FLT3 and Phospho-STAT5

This method is used to assess the inhibitory effect of **BPR1J-097** on the FLT3 signaling pathway within cells.





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